

AC-099 hydrochloride solubility problems and solutions

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Compound of Interest

Compound Name: AC-099 hydrochloride

Cat. No.: B12388688

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AC-099 Hydrochloride Technical Support Center

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility of **AC-099 hydrochloride**. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to address common challenges encountered during its handling and use in experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving **AC-099 hydrochloride** for in vitro studies?

A1: For in vitro applications, **AC-099 hydrochloride** can be dissolved in DMSO. To prepare a stock solution, you can first dissolve the compound in 100% DMSO. For aqueous-based assays, a common method involves preparing a stock solution in DMSO and then further diluting it with an aqueous buffer.

Q2: How can I prepare **AC-099 hydrochloride** for in vivo administration?

A2: Two primary methods are recommended for preparing **AC-099 hydrochloride** for in vivo studies to achieve a clear solution at a concentration of at least 2.5 mg/mL.^[1] The choice of vehicle can depend on the specific requirements of your animal model and experimental design.

- Method 1 (Co-solvents): Add solvents sequentially: 10% DMSO, followed by 40% PEG300, 5% Tween-80, and finally 45% saline.[1]
- Method 2 (Cyclodextrin-based): Add 10% DMSO to the compound, and then add 90% of a 20% SBE- β -CD solution in saline.[1]

Q3: What is the role of SBE- β -CD in the in vivo formulation?

A3: Sulfobutyl ether- β -cyclodextrin (SBE- β -CD) is a solubilizing agent. Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[2][3] They can encapsulate poorly soluble drug molecules, like potentially AC-099, forming an inclusion complex that has significantly improved aqueous solubility.[2][3][4]

Q4: Can I dissolve **AC-099 hydrochloride** directly in aqueous buffers like PBS?

A4: Direct dissolution in aqueous buffers such as PBS may be challenging, especially at higher concentrations. It is generally recommended to first prepare a concentrated stock solution in an organic solvent like DMSO and then dilute this stock into the aqueous buffer to the desired final concentration. This approach, known as a kinetic solubility measurement, is a standard practice in early-stage drug discovery.[5][6]

Q5: Why is my **AC-099 hydrochloride** solution cloudy or showing precipitation?

A5: Cloudiness or precipitation can occur for several reasons. The solubility limit may have been exceeded in the chosen solvent system. For aqueous solutions prepared from a DMSO stock, the addition of the aqueous buffer can cause the compound to precipitate if the final DMSO concentration is too low to maintain solubility. Changes in temperature or pH can also affect solubility. Please refer to the troubleshooting guide for detailed solutions.

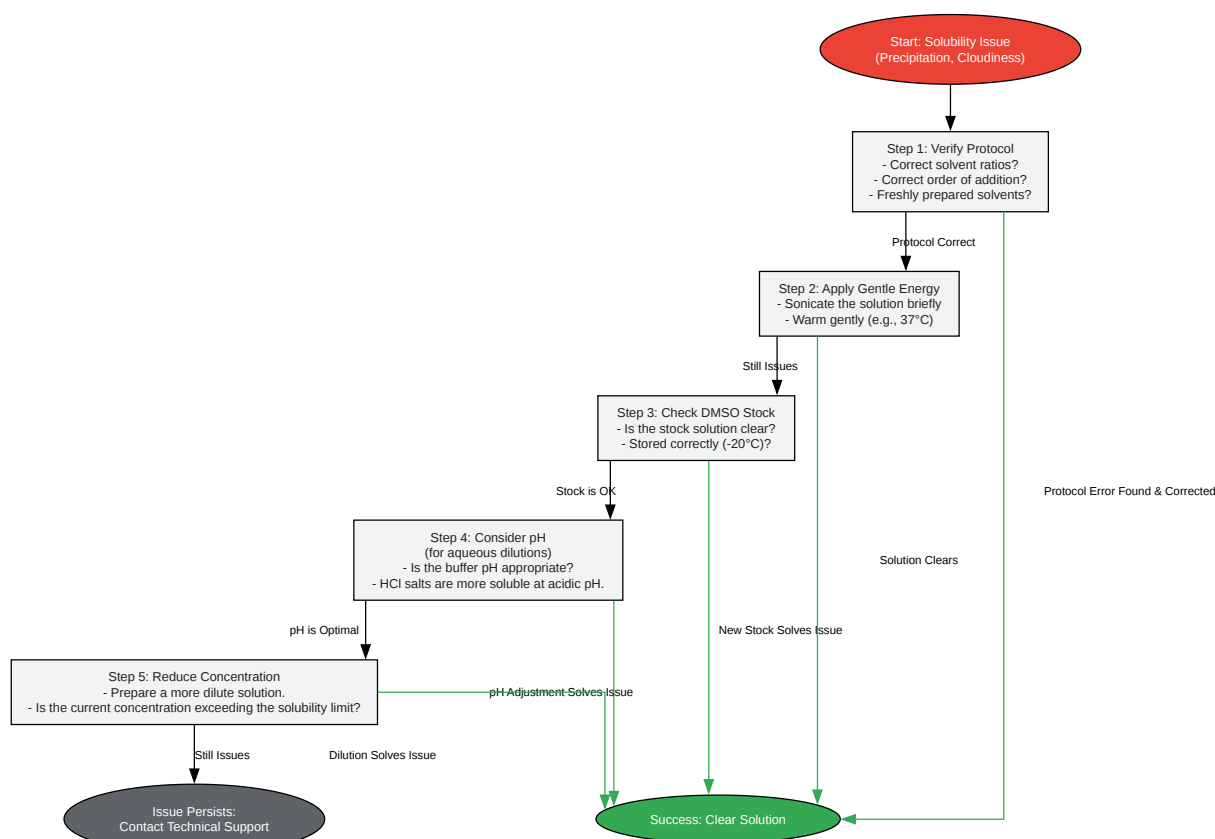
Solubility Data Summary

The following table summarizes the known solubility information for **AC-099 hydrochloride** (CAS No: 849335-07-5, Molecular Weight: 301.10).[1][7]

Application	Solvent System	Achievable Concentration	Appearance
In Vitro	DMSO	Not specified	Clear Solution
In Vivo	10% DMSO >> 40% PEG300 >> 5% Tween-80 >> 45% saline	≥ 2.5 mg/mL (8.30 mM)	Clear Solution
In Vivo	10% DMSO >> 90% (20% SBE-β-CD in saline)	≥ 2.5 mg/mL (8.30 mM)	Clear Solution

Troubleshooting Guide

This guide addresses common issues encountered when dissolving **AC-099 hydrochloride**.



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Caption: Troubleshooting workflow for **AC-099 hydrochloride** solubility issues.

Experimental Protocols

Protocol 1: Preparation of AC-099 Hydrochloride for In Vivo Dosing (Cyclodextrin Method)

This protocol describes the preparation of a 2.5 mg/mL dosing solution.

- Materials:
 - **AC-099 hydrochloride** powder
 - Dimethyl sulfoxide (DMSO), sterile
 - Sulfobutyl ether- β -cyclodextrin (SBE- β -CD)
 - Saline (0.9% NaCl), sterile
 - Sterile microcentrifuge tubes or vials
- Preparation of 20% SBE- β -CD in Saline:
 - Weigh the required amount of SBE- β -CD.
 - In a sterile container, dissolve the SBE- β -CD in the appropriate volume of sterile saline to make a 20% (w/v) solution.
 - Ensure it is fully dissolved. This may be aided by gentle warming or vortexing.
- Preparation of Dosing Solution:
 - Weigh the required amount of **AC-099 hydrochloride** into a sterile vial. For example, for 1 mL of a 2.5 mg/mL solution, weigh 2.5 mg of the compound.
 - Add 100 μ L of DMSO (10% of the final volume) to the vial.
 - Vortex or sonicate briefly until the compound is fully dissolved.
 - Add 900 μ L of the 20% SBE- β -CD in saline solution (90% of the final volume).

- Vortex thoroughly until a clear, homogenous solution is obtained. The solution is now ready for administration.

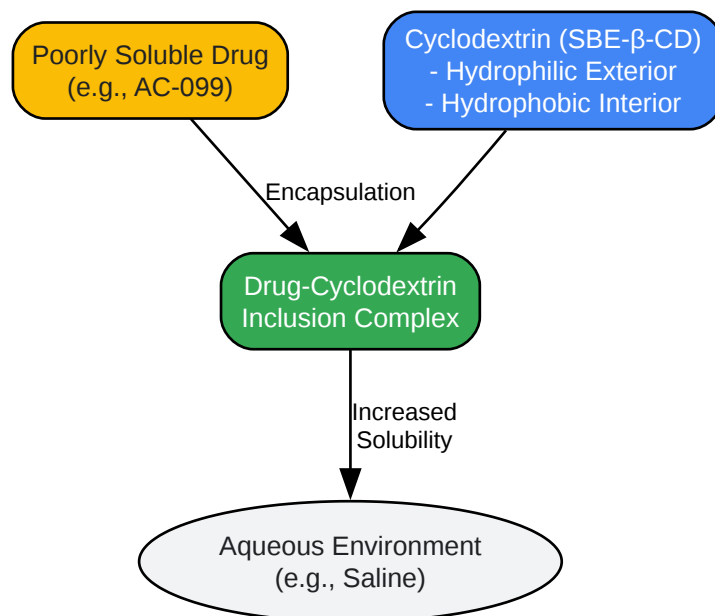
Protocol 2: General Kinetic Solubility Assay

This protocol provides a general method to determine the kinetic solubility of **AC-099 hydrochloride** in an aqueous buffer of choice (e.g., PBS, pH 7.4).

- Materials:
 - **AC-099 hydrochloride**
 - DMSO
 - Aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4)
 - 96-well microplate (polypropylene for compound storage, clear for reading)
 - Plate shaker
 - Plate reader (UV-Vis spectrophotometer) or HPLC-UV system
- Procedure:
 - Prepare a high-concentration stock solution: Dissolve **AC-099 hydrochloride** in 100% DMSO to create a 10 mM stock solution.
 - Serial Dilution: In a 96-well plate, perform a serial dilution of the DMSO stock to create a range of concentrations for a standard curve.
 - Assay Plate Preparation: Add a small, fixed volume (e.g., 2 μ L) of the 10 mM DMSO stock solution to wells of a new microplate.
 - Add Aqueous Buffer: Add the aqueous buffer to the wells containing the DMSO stock to achieve the desired final compound concentration (e.g., add 198 μ L for a 1:100 dilution, resulting in a 100 μ M final concentration with 1% DMSO).

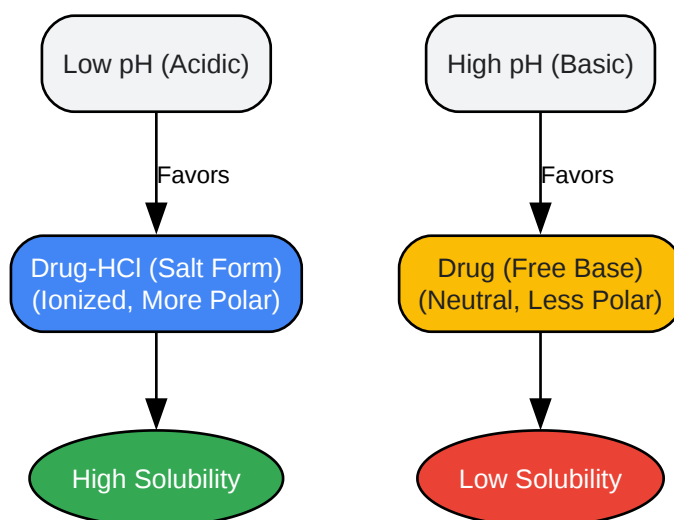
- Incubation: Seal the plate and incubate at a controlled temperature (e.g., 25°C or 37°C) on a plate shaker for a set period (e.g., 1.5 to 2 hours).[8] This allows the solution to reach equilibrium.
- Analysis:
 - Nephelometry (Light Scattering): Measure the turbidity of the solutions in a nephelometer. An increase in light scattering indicates precipitation.[9]
 - Filtration/UV-Vis: Alternatively, filter the solutions through a 96-well filter plate to remove any precipitate.[6] Measure the UV absorbance of the clear filtrate.[8]
- Quantification: Compare the absorbance of the test samples to a standard curve prepared by diluting the DMSO stock in a mixture of the aqueous buffer and DMSO that matches the final assay conditions. The highest concentration that remains clear is determined to be the kinetic solubility.

Signaling Pathways & Logical Relationships



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Caption: Mechanism of cyclodextrin-mediated solubility enhancement.



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Caption: General relationship between pH and hydrochloride salt solubility.

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